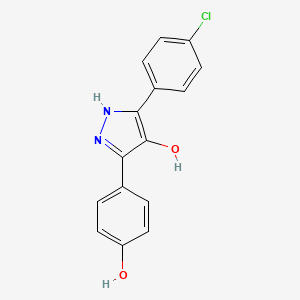

Ferroptosis-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H11ClN2O2 |

|---|---|

Molecular Weight |

286.71 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazol-4-ol |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-5-1-9(2-6-11)13-15(20)14(18-17-13)10-3-7-12(19)8-4-10/h1-8,19-20H,(H,17,18) |

InChI Key |

XHJJFKLFMMWFIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2O)C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking a New Wave in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel Ferroptosis-Inducing Compounds

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Introduction

Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising frontier in cancer therapy.[1][2][3] Unlike apoptosis, this unique cell death pathway offers a potential strategy to overcome resistance to conventional cancer treatments.[3] The therapeutic induction of ferroptosis is gaining significant traction, with a growing number of small molecules being identified and developed to target the key regulatory pathways of this process.[1] Increased metabolic activity and higher iron levels in tumor cells make them particularly susceptible to this mode of cell death.

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel ferroptosis-inducing compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate this exciting field. This guide will delve into the core molecular mechanisms, present quantitative data for key compounds, provide detailed experimental protocols for their validation, and explore the synthesis of these novel agents.

Core Signaling Pathways in Ferroptosis

A thorough understanding of the molecular machinery governing ferroptosis is crucial for the rational design and discovery of novel inducing compounds. Several key pathways have been elucidated and are prime targets for therapeutic intervention.

The central axis regulating ferroptosis involves the System Xc⁻-Glutathione (GSH)-Glutathione Peroxidase 4 (GPX4) pathway. System Xc⁻, a cystine/glutamate antiporter on the cell membrane, facilitates the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). GPX4, a selenium-containing enzyme, utilizes GSH to reduce toxic lipid peroxides to non-toxic lipid alcohols, thereby protecting the cell from oxidative damage. Inhibition of either System Xc⁻ or GPX4 leads to the accumulation of lipid peroxides and subsequent ferroptotic cell death.

Beyond the canonical GPX4 pathway, other protective mechanisms exist, such as the Ferroptosis Suppressor Protein 1 (FSP1)-Coenzyme Q10 (CoQ10)-NAD(P)H pathway. FSP1 acts in parallel to GPX4 to suppress lipid peroxidation. Iron metabolism is also intrinsically linked to ferroptosis, as the accumulation of intracellular labile iron promotes the generation of reactive oxygen species (ROS) through the Fenton reaction, exacerbating lipid peroxidation.

dot

Caption: Key signaling pathways regulating ferroptosis.

Discovery of Novel Ferroptosis-Inducing Compounds

The identification of new chemical entities that can modulate ferroptosis is a key focus of current research. High-throughput screening (HTS) of compound libraries is a primary strategy for discovering novel ferroptosis inducers.

dot

Caption: A typical workflow for the high-throughput screening of ferroptosis inducers.

Quantitative Data of Ferroptosis-Inducing Compounds

A growing arsenal of small molecules has been identified to induce ferroptosis through various mechanisms. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several key ferroptosis inducers across a range of cancer cell lines, providing a quantitative comparison of their potency.

| Compound | Target/Mechanism | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Erastin | System Xc⁻ inhibitor | HT-1080 | Fibrosarcoma | ~1-10 | |

| Erastin | System Xc⁻ inhibitor | PANC1 | Pancreatic Cancer | ~5-10 | |

| RSL3 | GPX4 inhibitor | HT-1080 | Fibrosarcoma | ~0.01-0.1 | |

| RSL3 | GPX4 inhibitor | A549 | Lung Cancer | ~0.1-1 | |

| RSL3 | GPX4 inhibitor | BT474 | Breast Cancer | 0.059 | |

| Sorafenib | Multi-kinase inhibitor, System Xc⁻ inhibitor | HepG2 | Hepatocellular Carcinoma | ~5-10 | |

| Sorafenib | Multi-kinase inhibitor, System Xc⁻ inhibitor | Huh7 | Hepatocellular Carcinoma | ~5-10 | |

| FIN56 | GPX4 degradation, CoQ10 depletion | 253J | Bladder Cancer | ~5 | |

| FIN56 | GPX4 degradation, CoQ10 depletion | T24 | Bladder Cancer | ~5 | |

| FIN56 | GPX4 degradation, CoQ10 depletion | HT-29 | Colorectal Cancer | Not specified | |

| IKE | System Xc⁻ inhibitor | CCC-5 | Biliary Tract Cancer | ~1-10 | |

| iFSP1 | FSP1 inhibitor | MMNK-1 | Cholangiocyte | >50 |

Experimental Protocols

The validation and characterization of novel ferroptosis-inducing compounds require a suite of robust and reproducible experimental assays. Below are detailed protocols for key experiments.

Cell Viability Assay (CCK-8 or MTT)

This assay determines the cytotoxic effect of the compounds on cancer cells.

-

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ferroptosis-inducing compound

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with a serial dilution of the ferroptosis-inducing compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. For MTT, add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours, then solubilize the formazan crystals with 150 µL of DMSO.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay directly measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.

-

Materials:

-

Cells cultured on coverslips or in a multi-well plate

-

Ferroptosis-inducing compound

-

C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

-

HBSS (Hank's Balanced Salt Solution)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Treat cells with the ferroptosis-inducing compound for the desired time.

-

Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.

-

Wash the cells twice with HBSS.

-

For microscopy, acquire images using filters for both the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.

-

For flow cytometry, detach the cells and analyze the shift in fluorescence from red to green.

-

Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

-

Glutathione (GSH) Depletion Assay (GSH/GSSG-Glo™ Assay)

This assay quantifies the levels of reduced (GSH) and oxidized (GSSG) glutathione, providing insight into the oxidative stress status of the cells.

-

Materials:

-

GSH/GSSG-Glo™ Assay kit (Promega)

-

White-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with the compound.

-

Follow the manufacturer's protocol to prepare the total glutathione lysis reagent and the oxidized glutathione lysis reagent.

-

Add the lysis reagents to the respective wells and incubate as instructed.

-

Add the Luciferin Generation Reagent and incubate for 30 minutes.

-

Add the Luciferin Detection Reagent and incubate for 15 minutes.

-

Measure the luminescence using a luminometer.

-

Calculate the total GSH and GSSG concentrations based on a standard curve and determine the GSH/GSSG ratio.

-

Intracellular Iron Assay (Ferrozine-Based Assay)

This colorimetric assay measures the total intracellular iron content.

-

Materials:

-

Cell lysate

-

Ferrozine solution

-

Iron standards

-

Acidic KMnO4 solution

-

Microplate reader

-

-

Procedure:

-

Harvest and lyse the cells.

-

To release protein-bound iron, treat the cell lysates with an acidic KMnO4 solution and heat at 60°C for 2 hours.

-

Add the iron detection solution containing ferrozine.

-

Incubate for 30 minutes at room temperature.

-

Measure the absorbance at 560 nm.

-

Quantify the iron concentration using a standard curve prepared with known iron concentrations.

-

Synthesis of Novel Ferroptosis-Inducing Compounds

The chemical synthesis of novel ferroptosis inducers is a critical aspect of developing new therapeutic agents. This often involves the modification of existing scaffolds to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of RSL3 Analogs

RSL3 is a potent and selective inhibitor of GPX4. The synthesis of RSL3 and its analogs often starts from tryptophan derivatives. A general synthetic scheme is outlined below.

dot

Caption: A generalized synthetic route for RSL3 analogs.

A detailed synthetic procedure for a biotinylated RSL3 analog involves a multi-step process starting from D-tryptophan. This includes a reduction step, coupling with a biotinylated linker, a Pictet-Spengler reaction with methyl 4-formylbenzoate, and subsequent acylation with chloroacetyl chloride.

Synthesis of PROTAC-based Ferroptosis Inducers

Proteolysis-targeting chimeras (PROTACs) are an emerging class of molecules that induce the degradation of target proteins. Recently, PROTACs have been designed to degrade proteins involved in ferroptosis regulation, such as FSP1.

dot

Caption: General structure and synthetic approach for PROTAC-based ferroptosis inducers.

The synthesis involves linking a known inhibitor of the target protein (e.g., iFSP1) to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide or thalidomide) via a chemical linker of optimized length and composition.

Conclusion and Future Perspectives

The discovery and development of novel ferroptosis-inducing compounds represent a highly promising avenue for cancer therapy. The ability to trigger this unique cell death mechanism, particularly in therapy-resistant cancers, opens up new therapeutic possibilities. This guide has provided a comprehensive overview of the key signaling pathways, methods for discovery and validation, quantitative data on key compounds, and insights into the synthesis of novel agents.

Future research will likely focus on the development of more potent and selective ferroptosis inducers, including next-generation PROTACs and other targeted delivery systems. The identification of predictive biomarkers to stratify patients who are most likely to respond to ferroptosis-inducing therapies will be crucial for the clinical translation of these promising compounds. As our understanding of the complex regulatory network of ferroptosis deepens, so too will our ability to harness this powerful cell death process for the benefit of cancer patients.

References

- 1. Design, synthesis, and induction of tumor ferroptosis activity of a novel FSP1 protein degrading agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

The Central Role of GPX4 in RSL3-Induced Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegeneration. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenoprotein that plays a vital role in detoxifying lipid hydroperoxides. The small molecule RSL3 (RAS-selective lethal 3) is a potent and widely used tool compound to induce ferroptosis through the direct inhibition of GPX4. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the GPX4-RSL3 axis in ferroptosis, detailed experimental protocols for its investigation, and quantitative data to support further research and drug development efforts in this area.

The Molecular Mechanism of RSL3-Induced Ferroptosis via GPX4 Inhibition

Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage of cellular membranes. GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptotic death[1][2].

RSL3 is classified as a "class 2" ferroptosis-inducing compound (FIN), which directly inhibits GPX4 enzymatic activity without depleting cellular glutathione (GSH) levels[1]. The mechanism of RSL3-induced ferroptosis can be summarized in the following key steps:

-

Direct GPX4 Inhibition: RSL3 covalently binds to and inactivates GPX4[1][3]. This inhibition is highly specific, with the (1S, 3R)-RSL3 diastereomer being the active form. The inactivation of GPX4 prevents the reduction of lipid hydroperoxides (L-OOH) to their corresponding lipid alcohols (L-OH).

-

Accumulation of Lipid Peroxides: With GPX4 activity blocked, lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and adrenic acid (AdA), accumulate within cellular membranes. The enzymes ACSL4 and LPCAT3 are crucial for incorporating these PUFAs into membrane phospholipids, making them susceptible to peroxidation.

-

Iron-Dependent Fenton Chemistry: The accumulated lipid hydroperoxides can then react with ferrous iron (Fe2+) via the Fenton reaction to generate highly reactive lipid alkoxy radicals (L-O•). This step is a critical driver of the chain reaction of lipid peroxidation that propagates throughout the membrane.

-

Oxidative Damage and Cell Death: The uncontrolled lipid peroxidation leads to a loss of membrane integrity, increased membrane permeability, and eventual cell rupture, culminating in ferroptotic cell death.

While GPX4 is the primary target of RSL3, some evidence suggests that RSL3 may also inhibit other antioxidant selenoproteins, contributing to a broader impact on cellular redox homeostasis and lipid peroxidation. Furthermore, in some cellular contexts, the NF-κB pathway has been shown to be activated by RSL3 and contribute to ferroptosis in conjunction with GPX4 depletion.

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of RSL3-Induced Ferroptosis

The following diagram illustrates the central signaling cascade initiated by RSL3, leading to ferroptotic cell death.

Caption: The signaling pathway of RSL3-induced ferroptosis through GPX4 inhibition.

General Experimental Workflow for Studying RSL3-Induced Ferroptosis

The following diagram outlines a typical experimental workflow to investigate the effects of RSL3 on ferroptosis.

Caption: A general experimental workflow for investigating RSL3-induced ferroptosis.

Quantitative Data on RSL3-Induced Ferroptosis

The following tables summarize quantitative data from various studies on the effects of RSL3.

Table 1: IC₅₀ Values of RSL3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration (hours) |

| HCT116 | Colorectal Cancer | 4.084 | 24 |

| LoVo | Colorectal Cancer | 2.75 | 24 |

| HT29 | Colorectal Cancer | 12.38 | 24 |

| HT-1080 | Fibrosarcoma | 0.007 (for Gpx4-IN-9, a related compound) | Not Specified |

| DU-145 | Prostate Cancer | ~0.1-0.5 (in combination with FAC) | 48 |

| TRAMPC2 | Prostate Cancer | ~0.5-1.0 (in combination with FAC) | 48 |

Note: IC₅₀ values can vary significantly depending on the cell line, experimental conditions, and assay used.

Table 2: Effect of RSL3 on Ferroptosis Markers

| Cell Line | RSL3 Concentration | Marker | Observation |

| Colorectal Cancer Cells | Varies | GPX4 Expression | Decreased |

| Colorectal Cancer Cells | Varies | ROS Levels | Increased |

| Colorectal Cancer Cells | Varies | Labile Iron Pool | Increased |

| Glioblastoma Cells | 0.25 - 0.5 µM | Lipid ROS | Increased |

| Glioblastoma Cells | 0.25 - 0.5 µM | GPX4 Expression | Decreased |

| NSCLC Cells | Varies | Lipid Peroxidation | Increased |

| NSCLC Cells | Varies | GSH/GSSG Ratio | Decreased |

This table provides a qualitative summary of the typical effects of RSL3 on key ferroptosis markers.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the dose- and time-dependent effects of RSL3 on cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

RSL3 stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of RSL3 in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest RSL3 concentration.

-

Remove the old medium from the wells and add 100 µL of the RSL3 dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

Cells treated with RSL3

-

C11-BODIPY 581/591 dye

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with RSL3 as described in the cell viability assay.

-

At the end of the treatment period, harvest the cells by trypsinization.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in PBS containing 2.5-10 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess dye.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cells using a flow cytometer. The oxidized form of the dye fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red). An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation. Alternatively, visualize the cells under a fluorescence microscope.

GPX4 Activity Assay (Coupled Enzyme Method)

This assay indirectly measures GPX4 activity by coupling it to the oxidation of NADPH.

Materials:

-

Cell lysate from treated and control cells

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 5 mM EDTA)

-

NADPH solution

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR)

-

Substrate (e.g., Cumene hydroperoxide or phosphatidylcholine hydroperoxide)

-

96-well UV-transparent plate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare cell lysates from control and RSL3-treated cells in cold assay buffer.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add the following to each well:

-

Cell lysate (containing a specific amount of protein)

-

Assay Buffer

-

NADPH solution

-

GSH solution

-

Glutathione Reductase

-

-

Incubate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

-

Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve. GPX4 activity is proportional to this rate.

Western Blot for GPX4

This protocol is used to determine the expression levels of GPX4 protein.

Materials:

-

Cell lysates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

RSL3 is an indispensable tool for studying ferroptosis, acting as a potent and direct inhibitor of GPX4. Understanding the intricate molecular details of the RSL3-GPX4 axis is crucial for elucidating the role of ferroptosis in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this critical cell death pathway and explore its therapeutic potential. As research in this field continues to evolve, a thorough and multi-faceted experimental approach, as outlined here, will be essential for making significant advancements.

References

An In-depth Technical Guide to Iron-Dependent Lipid Peroxidation in Ferroptotic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] Unlike other forms of programmed cell death such as apoptosis, ferroptosis is morphologically and biochemically distinct, presenting a unique therapeutic window for a variety of diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury.[4][5] At the core of ferroptosis lies the catastrophic, iron-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell demise. This guide provides a detailed exploration of the central mechanisms of iron-dependent lipid peroxidation in ferroptosis, offering structured data, in-depth experimental protocols, and visual pathways to aid researchers in this dynamic field.

Core Mechanisms of Iron-Dependent Lipid Peroxidation

The execution of ferroptosis is a multi-step process involving lipid metabolism, iron homeostasis, and the failure of antioxidant defense systems.

Lipid Metabolism: The Substrate for Peroxidation

The journey towards ferroptosis begins with the incorporation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into membrane phospholipids. This process is primarily mediated by two key enzymes:

-

Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4): This enzyme catalyzes the esterification of free PUFAs into PUFA-CoAs. The expression level of ACSL4 is a critical determinant of ferroptosis sensitivity; its upregulation renders cells more susceptible to this form of cell death.

-

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3): Following their activation by ACSL4, PUFA-CoAs are incorporated into lysophospholipids by LPCAT3, forming PUFA-containing phospholipids (PUFA-PLs) that are the primary substrates for lipid peroxidation.

These PUFA-PLs, rich in bis-allylic hydrogen atoms, are highly susceptible to oxidation.

Iron Homeostasis: The Catalyst for Peroxidation

Cellular iron, primarily in its ferrous (Fe²⁺) form, is the critical catalyst for lipid peroxidation in ferroptosis. The labile iron pool, a transient and reactive form of intracellular iron, participates in the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These radicals can then initiate the lipid peroxidation chain reaction.

Enzymatic and Non-Enzymatic Peroxidation

Lipid peroxidation in ferroptosis can occur through both enzymatic and non-enzymatic pathways:

-

Enzymatic Peroxidation: Lipoxygenases (LOXs) are iron-containing enzymes that can directly oxygenate PUFAs within phospholipids, generating lipid hydroperoxides (PLOOH).

-

Non-Enzymatic Peroxidation: This process is initiated by free radicals, such as the hydroxyl radical, which abstract a hydrogen atom from a PUFA, creating a lipid radical (L•). This radical then reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), which can propagate the chain reaction by abstracting a hydrogen atom from a neighboring PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH).

Antioxidant Defense Systems: The Guardians Against Ferroptosis

Cells possess several defense mechanisms to counteract lipid peroxidation and prevent ferroptosis. The failure of these systems is a prerequisite for ferroptotic cell death.

-

The GPX4-GSH Axis: The primary defense is the glutathione peroxidase 4 (GPX4) enzyme, which, using glutathione (GSH) as a cofactor, reduces toxic lipid hydroperoxides to non-toxic lipid alcohols. Inhibition or depletion of GPX4 or GSH is a hallmark of ferroptosis induction. The cystine/glutamate antiporter system Xc-, which imports cystine for GSH synthesis, is a key upstream regulator of this pathway.

-

The FSP1-CoQ10-NAD(P)H Pathway: Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, constitutes a parallel and independent pathway that protects against ferroptosis. FSP1 reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which can trap lipid peroxyl radicals and halt the propagation of lipid peroxidation.

-

The GCH1-BH4-DHFR Pathway: GTP cyclohydrolase-1 (GCH1) is the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4). BH4 is a potent radical-trapping antioxidant that can protect against lipid peroxidation independently of GPX4. Dihydrofolate reductase (DHFR) is responsible for regenerating BH4.

Quantitative Data on Ferroptosis Modulators

The following tables summarize the half-maximal inhibitory/effective concentrations (IC50/EC50) of key inducers and inhibitors of ferroptosis.

Table 1: Ferroptosis Inducers

| Compound | Target/Mechanism | Cell Line | IC50/EC50 | Reference |

| Erastin | Inhibits system Xc- | HT-1080 | 60 nM (EC50) | |

| RSL3 | Inhibits GPX4 | Pfa-1 mouse fibroblasts | Induces ferroptosis | |

| RSL3 | Inhibits GPX4 | Luminal BC cell lines | > 2 µM (in resistant lines) |

Table 2: Ferroptosis Inhibitors

| Compound | Target/Mechanism | Cell Line | IC50/EC50 | Reference |

| Ferrostatin-1 (Fer-1) | Radical-trapping antioxidant | Pfa-1 mouse fibroblasts | 45 ± 5 nM (EC50) | |

| Liproxstatin-1 | Radical-trapping antioxidant | Pfa-1 mouse fibroblasts | 38 ± 3 nM (EC50) | |

| Liproxstatin-1 | Radical-trapping antioxidant | Gpx4-/- cells | 22 nM (IC50) | |

| Deferoxamine (DFO) | Iron chelator | HIEC cells | 500 nM (used concentration) |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The intricate network of pathways governing iron-dependent lipid peroxidation in ferroptosis is visualized below.

Experimental Workflows

Visual representations of key experimental protocols are provided below.

Detailed Experimental Protocols

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol outlines the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation. Upon oxidation, the probe's fluorescence emission shifts from red (~590 nm) to green (~510 nm), allowing for ratiometric analysis.

Materials:

-

C11-BODIPY 581/591 (Thermo Fisher Scientific, Cat. No. D3861 or similar)

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium

-

Cells of interest

-

Ferroptosis inducers/inhibitors

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.

-

Treatment: Treat cells with desired concentrations of ferroptosis inducers (e.g., Erastin, RSL3) and/or inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) for the desired duration.

-

Probe Preparation: Prepare a 10 mM stock solution of C11-BODIPY 581/591 in DMSO. From this, prepare a working solution of 1-2 µM in cell culture media.

-

Staining: Remove the treatment media and incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS or serum-free medium to remove excess probe.

-

Data Acquisition:

-

Fluorescence Microscopy: Image the cells using appropriate filter sets for the oxidized (green, Ex/Em ~488/510 nm) and reduced (red, Ex/Em ~581/591 nm) forms of the probe.

-

Flow Cytometry: Harvest the cells and resuspend them in HBSS. Analyze the fluorescence in the green and red channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

-

Measurement of Intracellular Ferrous Iron (Fe²⁺) using FerroOrange

FerroOrange is a fluorescent probe that specifically detects intracellular Fe²⁺. Its fluorescence intensity increases upon binding to Fe²⁺.

Materials:

-

FerroOrange (Dojindo, Cat. No. F374 or similar)

-

DMSO

-

HBSS or serum-free cell culture medium

-

Cells of interest

-

Experimental treatments

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells as described in the lipid peroxidation protocol.

-

Probe Preparation: Prepare a 1 mM stock solution of FerroOrange in DMSO. Immediately before use, dilute the stock solution to a 1 µM working solution in HBSS or serum-free medium. Note: Do not use serum-containing medium for the working solution as it can cause high background fluorescence.

-

Washing: Wash the cells three times with HBSS or serum-free medium.

-

Staining: Incubate the cells with the 1 µM FerroOrange working solution for 30 minutes at 37°C.

-

Data Acquisition:

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope with excitation around 542 nm and emission around 572 nm.

-

Flow Cytometry: Harvest and resuspend the cells in HBSS for analysis.

-

Measurement of GPX4 Activity

GPX4 activity can be measured using commercially available kits (e.g., from Cayman Chemical, Abcam, or similar suppliers). These assays are typically based on a coupled enzyme reaction.

Principle: GPX4 reduces a substrate (e.g., cumene hydroperoxide), oxidizing GSH to GSSG. Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to the GPX4 activity.

General Procedure (refer to specific kit manual for details):

-

Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, NADPH, GSH, and glutathione reductase.

-

Assay:

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide).

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader.

-

-

Calculation: Calculate the GPX4 activity based on the rate of NADPH consumption, using a standard curve if provided by the kit.

Conclusion

The study of iron-dependent lipid peroxidation in ferroptosis is a rapidly evolving field with significant therapeutic implications. A thorough understanding of the core molecular machinery, coupled with robust and reproducible experimental methodologies, is paramount for advancing our knowledge and developing novel therapeutic strategies that exploit this unique cell death pathway. This guide provides a foundational framework for researchers to explore the intricacies of ferroptosis, from fundamental mechanisms to practical experimental execution.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Cellular Pathways Affected by Small Molecule Ferroptosis Inducers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it is a non-caspase-dependent process. The induction of ferroptosis by small molecules has emerged as a promising therapeutic strategy, particularly in cancer biology. This guide provides a comprehensive overview of the core cellular pathways affected by small molecule ferroptosis inducers, detailed experimental protocols for key assays, and quantitative data to facilitate research and drug development in this field.

Core Mechanisms of Ferroptosis Induction

Small molecule ferroptosis inducers primarily function by disrupting the delicate balance of cellular redox homeostasis, leading to the accumulation of lethal lipid reactive oxygen species (ROS). These inducers can be broadly categorized based on their mechanism of action, primarily targeting two central pathways: the inhibition of the cystine/glutamate antiporter (System Xc-) and the direct or indirect inhibition of Glutathione Peroxidase 4 (GPX4).

System Xc- Inhibition

System Xc- is a plasma membrane antiporter that imports cystine and exports glutamate.[3][4] Cystine is subsequently reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). Erastin and its analogs are canonical inhibitors of System Xc-. By blocking this transporter, these molecules deplete intracellular cysteine and, consequently, GSH.[3] The depletion of GSH cripples the cell's primary defense against oxidative stress, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.

GPX4 Inhibition

Glutathione Peroxidase 4 (GPX4) is a unique selenoenzyme that directly reduces lipid hydroperoxides to non-toxic lipid alcohols, using GSH as a cofactor. It is the central regulator of ferroptosis. Small molecules that inhibit GPX4 can be categorized as follows:

-

Direct GPX4 Inhibitors: Molecules like RSL3 directly and covalently bind to the active site of GPX4, inactivating the enzyme. This direct inhibition leads to a rapid accumulation of lipid peroxides, triggering ferroptosis.

-

Indirect GPX4 Inhibitors:

-

FIN56: This compound induces ferroptosis through a dual mechanism. It promotes the degradation of GPX4 protein and also activates squalene synthase, leading to a depletion of coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.

-

FINO2: This endoperoxide-containing molecule initiates ferroptosis by indirectly inhibiting GPX4 activity and directly oxidizing iron, thereby promoting lipid peroxidation.

-

Key Signaling Pathways Modulated by Ferroptosis Inducers

The induction of ferroptosis by small molecules reverberates through several critical cellular signaling pathways, influencing cell fate and therapeutic response.

p53 Pathway

The tumor suppressor p53 plays a dual role in regulating ferroptosis. Under certain stress conditions, p53 can promote ferroptosis by transcriptionally repressing the expression of SLC7A11 (a subunit of System Xc-), thereby limiting cystine uptake and GSH synthesis. Conversely, p53 can also inhibit ferroptosis by inducing the expression of p21, which can lead to cell cycle arrest and a reduction in metabolic activity that fuels lipid peroxidation. The context-dependent role of p53 makes it a critical factor in determining cellular sensitivity to ferroptosis inducers.

NRF2 Pathway

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Under basal conditions, NRF2 is kept at low levels by KEAP1-mediated ubiquitination and proteasomal degradation. Upon oxidative or electrophilic stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant genes, including those involved in GSH synthesis and iron metabolism. Activation of the NRF2 pathway generally confers resistance to ferroptosis by bolstering the cell's antioxidant defenses. Consequently, many ferroptosis inducers can activate the NRF2 pathway as a cellular stress response.

ACSL4 and Lipid Metabolism

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme in lipid metabolism that plays a pro-ferroptotic role. ACSL4 preferentially activates long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid and adrenic acid, by converting them into their corresponding acyl-CoA derivatives. These activated PUFAs are then incorporated into phospholipids, which are the primary substrates for lipid peroxidation. High levels of ACSL4 expression are often correlated with increased sensitivity to ferroptosis inducers.

Quantitative Data on Small Molecule Ferroptosis Inducers

The efficacy of small molecule ferroptosis inducers can vary significantly depending on the cell type and the specific compound. The following tables summarize the half-maximal inhibitory concentration (IC50) values for common inducers in various cancer cell lines.

| Cell Line | Erastin IC50 (µM) | Reference(s) |

| HGC-27 | 14.39 ± 0.38 | |

| MM.1S | ~15 | |

| RPMI8226 | ~10 | |

| HT-1080 | 1 - 10 | |

| Calu-1 | ~10 | |

| Panc-1 | ~10 | |

| A549 | 15 | |

| H460 | 11 |

| Cell Line | RSL3 IC50 (µM) | Reference(s) |

| HCT116 | 4.084 | |

| LoVo | 2.75 | |

| HT29 | 12.38 | |

| HN3 | 0.48 | |

| HN3-rslR | 5.8 | |

| HT-1080 | 1.55 | |

| H1975 | 0.150 | |

| A549 | 0.5 | |

| MCF7 | > 2 | |

| MDAMB415 | > 2 | |

| ZR75-1 | > 2 |

| Cell Line | FIN56 IC50 (µM) | Reference(s) |

| LN229 | 4.2 | |

| U118 | 2.6 | |

| HT-29 | Varies | |

| Caco-2 | Varies |

| Cell Line | FINO2 IC50 (µM) | Reference(s) |

| Cancer Cell Lines (Average) | 5.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ferroptosis.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Luminometer

Procedure:

-

Cell Seeding: Plate cells in an opaque-walled multiwell plate at a desired density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of culture medium. Include wells with medium only for background measurement.

-

Compound Treatment: The following day, treat cells with various concentrations of the small molecule ferroptosis inducer. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY™ 581/591)

This assay uses a fluorescent probe to measure lipid peroxidation in live cells.

Materials:

-

C11-BODIPY™ 581/591 (Thermo Fisher Scientific)

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Seed and treat cells with the ferroptosis inducer as described in the cell viability assay.

-

Probe Loading:

-

Prepare a 10 mM stock solution of C11-BODIPY™ 581/591 in anhydrous DMSO.

-

At the end of the treatment period, add the C11-BODIPY™ 581/591 probe to the cell culture medium at a final concentration of 1-2 µM.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Harvesting and Staining (for Flow Cytometry):

-

Wash the cells twice with PBS.

-

Harvest the cells using trypsin and resuspend in PBS.

-

-

Imaging (for Fluorescence Microscopy):

-

Wash the cells three times with PBS.

-

Image the cells immediately.

-

-

Data Acquisition:

-

Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), and the reduced probe fluoresces in the red channel (e.g., PE-Texas Red).

-

Fluorescence Microscopy: Acquire images using appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.

-

-

Data Analysis: The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation. An increase in this ratio signifies an increase in lipid ROS.

Glutathione Assay (GSH/GSSG-Glo™)

This assay measures the levels of reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

-

GSH/GSSG-Glo™ Assay Kit (Promega)

-

Opaque-walled multiwell plates

Procedure:

-

Cell Treatment: Seed and treat cells as previously described. Prepare two sets of plates: one for total glutathione (GSH + GSSG) and one for GSSG measurement.

-

Lysis:

-

For total glutathione, add Total Glutathione Lysis Reagent to the cells.

-

For GSSG, add Oxidized Glutathione Lysis Reagent (which contains a GSH-scavenging agent) to the cells.

-

-

Luciferin Generation: Add Luciferin Generation Reagent to all wells and incubate for 30 minutes at room temperature.

-

Luciferin Detection: Add Luciferin Detection Reagent to all wells and incubate for 15 minutes at room temperature.

-

Measurement: Measure the luminescence.

-

Data Analysis: The luminescent signal is proportional to the amount of GSH. Calculate the concentrations of total glutathione and GSSG using a standard curve. The amount of reduced GSH can be determined by subtracting the GSSG concentration from the total glutathione concentration.

Labile Iron Pool Assay (Calcein-AM)

This assay measures the intracellular labile iron pool (LIP) using a fluorescent probe that is quenched by iron.

Materials:

-

Calcein-AM (Thermo Fisher Scientific)

-

Anhydrous DMSO

-

Iron chelator (e.g., Deferoxamine - DFO)

-

Iron source (e.g., Ferric Ammonium Citrate - FAC)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells as previously described.

-

Probe Loading:

-

Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.

-

Wash cells with PBS and then incubate with 0.25-1 µM Calcein-AM in serum-free medium for 15-30 minutes at 37°C.

-

-

Measurement:

-

Wash cells with PBS to remove excess probe.

-

Measure the baseline fluorescence (F1).

-

Add an iron chelator (e.g., 100 µM DFO) to the cells and incubate for 5-10 minutes.

-

Measure the maximum fluorescence (F2) after the iron is chelated away from the calcein.

-

-

Data Analysis: The labile iron pool is proportional to the difference in fluorescence before and after the addition of the iron chelator (F2 - F1). A decrease in the initial fluorescence (F1) compared to control cells indicates an increase in the labile iron pool.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in ferroptosis.

Materials:

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-p53, anti-NRF2)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Caption: Core signaling pathways affected by small molecule ferroptosis inducers.

Experimental Workflow

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Non-Apoptotic Regulated Cell Death Pathways in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer cell death is far more diverse than the well-trodden path of apoptosis. While apoptosis has long been the primary focus of cancer therapies, the emergence of resistance has necessitated a deeper exploration into alternative, non-apoptotic forms of regulated cell death (RCD).[1] These pathways, including necroptosis, pyroptosis, ferroptosis, and cuproptosis, among others, offer novel therapeutic avenues to overcome apoptosis evasion, a hallmark of cancer.[1] This technical guide provides an in-depth exploration of the core non-apoptotic RCD pathways, their signaling cascades, quantitative relevance in cancer, and detailed experimental protocols for their investigation.

Necroptosis: A Programmed Form of Necrosis

Necroptosis is a regulated form of necrosis that is independent of caspases and is characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs).[2] This inflammatory mode of cell death can be triggered by signals from death receptors like TNFR1, particularly when the apoptotic machinery is compromised.[2][3]

Signaling Pathway

The canonical necroptosis pathway is initiated by the binding of ligands such as TNF-α to their receptors. In the absence of active caspase-8, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 form a complex called the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.

Quantitative Data in Cancer

| Gene/Protein | Cancer Type | Expression Change in Cancer | Prognostic Significance of High Expression | Reference |

| RIPK1 | Pan-cancer | Varies | Favorable in some, unfavorable in others | |

| RIPK3 | Pan-cancer | Often downregulated | Favorable in some, unfavorable in others | |

| MLKL | Pan-cancer | Often downregulated | Favorable in some, unfavorable in others |

| Compound | Target | Cancer Cell Line | IC50 | Reference |

| Necrostatin-1 | RIPK1 | Jurkat | 490 nM (EC50) | |

| GSK'872 | RIPK3 | 3T3-SA | ~1 µM | |

| Necrosulfonamide | MLKL | HT-29 | ~0.5 µM | N/A |

Pyroptosis: An Inflammatory Cell Death

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes and executed by the gasdermin (GSDM) family of proteins. It is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, such as IL-1β and IL-18.

Signaling Pathway

The canonical pyroptosis pathway is triggered by the activation of inflammasomes, such as NLRP3, in response to pathogen-associated molecular patterns (PAMPs) or DAMPs. The inflammasome activates caspase-1, which then cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory contents. A non-canonical pathway involves the direct activation of caspase-4/5 (in humans) or caspase-11 (in mice) by intracellular lipopolysaccharide (LPS), which also leads to GSDMD cleavage.

Quantitative Data in Cancer

| Gene/Protein | Cancer Type | Expression Change in Cancer | Prognostic Significance of High Expression | Reference |

| NLRP3 | Pan-cancer | Varies | Associated with worse prognosis in several cancers | |

| Caspase-1 | Pan-cancer | Varies | Varies | |

| GSDMD | Pan-cancer | Varies | Associated with worse prognosis in several cancers | |

| IL-1β | Pan-cancer | Often upregulated | Associated with worse prognosis in several cancers |

Ferroptosis: Iron-Dependent Cell Death

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It is morphologically, biochemically, and genetically distinct from other forms of cell death.

Signaling Pathway

Ferroptosis is driven by the failure of glutathione-dependent antioxidant defenses, leading to unchecked lipid peroxidation. A key regulator is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. The system Xc- cystine/glutamate antiporter is crucial for GSH synthesis, and its inhibition by compounds like erastin is a potent inducer of ferroptosis.

Quantitative Data in Cancer

| Gene/Protein | Cancer Type | Expression Change in Cancer | Prognostic Significance of High Expression | Reference |

| GPX4 | Colorectal, Lung, Thyroid | Upregulated | Poor prognosis | |

| SLC7A11 | Pan-cancer | Often upregulated | Poor prognosis | |

| ACSL4 | Breast, Esophageal | Varies | Better prognosis in some cancers |

| Compound | Target | Cancer Cell Line | IC50 | Reference |

| Erastin | System Xc- | Huh7 | 1.33 µM | |

| RSL3 | GPX4 | Huh7 | 0.03 µM | |

| (1S, 3R)-RSL3 | GPX4 | MCF7 | > 2 µM (resistant) |

Cuproptosis: Copper-Induced Cell Death

Cuproptosis is a recently identified form of regulated cell death triggered by excess intracellular copper. It is distinct from other cell death modalities and is linked to mitochondrial metabolism.

Signaling Pathway

Excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and proteotoxic stress. Ferredoxin 1 (FDX1), a reductase that reduces Cu2+ to the more toxic Cu+, is a key upstream regulator of cuproptosis. The aggregation of lipoylated proteins and subsequent loss of iron-sulfur cluster proteins leads to mitochondrial dysfunction and cell death.

Quantitative Data in Cancer

| Gene/Protein | Cancer Type | Expression Change in Cancer | Prognostic Significance of High Expression | Reference |

| FDX1 | Pan-cancer | Downregulated in many cancers | Favorable prognosis in several cancers | |

| LIAS | Pan-cancer | Varies | Varies | |

| DLAT | Pan-cancer | Varies | Varies |

| Compound | Target | Cancer Cell Line | IC50 | Reference |

| Elesclomol | Copper Ionophore | Multiple TNBC lines | ~300 nM | |

| Disulfiram | Copper Ionophore | Multiple TNBC lines | ~300 nM |

Emerging Non-Apoptotic RCD Pathways

Parthanatos

Parthanatos is a form of programmed cell death initiated by the hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1) in response to extensive DNA damage. This leads to the depletion of NAD+ and ATP, and the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus to mediate large-scale DNA fragmentation.

Lysosome-Dependent Cell Death (LDCD)

LDCD is triggered by the permeabilization of the lysosomal membrane (LMP), leading to the release of cathepsins and other hydrolases into the cytosol. These enzymes can then activate other cell death pathways, including apoptosis and necroptosis. Cancer cells often have more fragile lysosomes, making them more susceptible to LDCD.

Autophagy-Dependent Cell Death (ADCD)

While autophagy is primarily a pro-survival mechanism, excessive or dysregulated autophagy can lead to cell death. ADCD is characterized by the massive sequestration of cytoplasm and organelles by autophagosomes, leading to cellular consumption and collapse.

Experimental Protocols

Detection of Necroptosis: Phospho-MLKL Western Blot

Objective: To detect the phosphorylated, active form of MLKL, a key marker of necroptosis.

Workflow:

Methodology:

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MLKL (e.g., pMLKL Ser358) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Detection of Pyroptosis: LDH Release Assay

Objective: To quantify the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of pyroptosis.

Workflow:

Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with pyroptosis inducers. Include untreated controls and a maximum LDH release control (lysed with Triton X-100).

-

Collect Supernatant: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

Add LDH Reaction Mixture: Add the LDH reaction mixture (containing substrate and dye) to each well.

-

Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of LDH release relative to the maximum release control.

Detection of Ferroptosis: Lipid Peroxidation Assay (C11-BODIPY)

Objective: To detect lipid peroxidation, a key feature of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Workflow:

Methodology:

-

Cell Staining: Incubate cells with 1-2 µM C11-BODIPY 581/591 in culture medium for 30 minutes.

-

Cell Treatment: Wash the cells and treat with ferroptosis inducers or inhibitors.

-

Harvest and Wash: Harvest the cells by trypsinization and wash with PBS.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Conclusion

The exploration of non-apoptotic regulated cell death pathways has unveiled a complex and interconnected network of cellular demise that extends far beyond apoptosis. Understanding the molecular intricacies of necroptosis, pyroptosis, ferroptosis, cuproptosis, and other emerging pathways is paramount for the development of next-generation cancer therapies. By targeting these pathways, researchers and drug developers have the opportunity to circumvent apoptosis resistance and induce potent and immunogenic tumor cell death. The experimental protocols and quantitative data presented in this guide provide a foundational framework for the investigation and therapeutic exploitation of these promising pathways in the fight against cancer.

References

Erastin and its Analogs: A Deep Dive into Ferroptosis Induction

A Technical Guide for Researchers and Drug Development Professionals

Erastin, a small molecule discovered in 2003, has emerged as a potent and specific inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death. This property has positioned erastin and its structural analogs as promising candidates for anticancer therapies, particularly for tumors resistant to conventional treatments. This technical guide provides an in-depth overview of the core aspects of erastin and its analogs, focusing on their biological activity, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting System Xc- and VDACs

Erastin's primary mechanism of action involves the inhibition of the cystine/glutamate antiporter, system Xc-, a transmembrane protein complex responsible for importing cystine into the cell while exporting glutamate.[1] The inhibition of system Xc- by erastin leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[2] The subsequent reduction in GSH levels compromises the cell's antioxidant defense system, leading to the accumulation of lipid-based reactive oxygen species (ROS) and ultimately, ferroptotic cell death.

In addition to its effect on system Xc-, erastin also targets voltage-dependent anion channels (VDACs) located on the outer mitochondrial membrane.[3][4][5] Erastin is proposed to bind to VDAC2 and VDAC3, reversing the inhibitory effect of tubulin on these channels. This interaction alters mitochondrial membrane permeability, leading to increased mitochondrial metabolism, ROS production, and mitochondrial dysfunction, further contributing to the ferroptotic process.

Signaling Pathways in Erastin-Induced Ferroptosis

The biological activity of erastin is mediated through a complex network of signaling pathways. The primary pathway involves the depletion of glutathione and the subsequent inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. Other significant pathways include the p53 and Nrf2 signaling cascades.

The System Xc- / GSH / GPX4 Axis

The canonical pathway of erastin-induced ferroptosis is initiated by the inhibition of system Xc-, leading to cysteine deprivation and reduced GSH synthesis. With diminished GSH levels, GPX4 loses its cofactor and cannot efficiently reduce lipid hydroperoxides to non-toxic lipid alcohols. This results in an overwhelming accumulation of lipid ROS, peroxidation of polyunsaturated fatty acids in cell membranes, and eventual cell death.

References

- 1. The structure of erastin-bound xCT–4F2hc complex reveals molecular mechanisms underlying erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VDAC Regulation: A Mitochondrial Target to Stop Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Voltage-dependent Anion Channels Modulate Mitochondrial Metabolism in Cancer Cells: REGULATION BY FREE TUBULIN AND ERASTIN - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In Vitro Studies of New Ferroptosis Activators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and recent findings in the preclinical in vitro evaluation of novel ferroptosis-inducing agents. It is designed to equip researchers and drug development professionals with the necessary information to design, execute, and interpret experiments aimed at identifying and characterizing new therapeutic candidates that leverage this unique cell death pathway.

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic strategy, particularly in oncology.[1][2][3] The discovery of novel activators of this pathway is a critical area of research. This guide summarizes quantitative data for recently identified ferroptosis inducers, details essential experimental protocols, and provides visual representations of key signaling pathways and workflows.

Data Presentation: Efficacy of Novel Ferroptosis Activators

The following table summarizes the in vitro efficacy of several recently investigated ferroptosis-inducing compounds. These agents target various components of the ferroptosis pathway, primarily focusing on the inhibition of Glutathione Peroxidase 4 (GPX4) or the cystine/glutamate antiporter system Xc-.[4]

| Compound/Activator | Target | Cell Line(s) | IC50/EC50 | Key Findings & Reference |

| Compound 24 (CAPE Derivative) | Heme Oxygenase-1 (HO-1) Inducer, does not inhibit GPX4 | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified, but showed improved anticancer activity compared to CAPE. | Induces ferroptosis through increased ROS and lipid hydroperoxide levels, and reduced GSH. Its effect is reversible by ferrostatin-1.[5] |

| Compound 9o (1,8-Naphthalimide derivative) | Carbonic Anhydrase IX inhibitor | Triple-Negative Breast Cancer cells | Not specified | Induces both apoptosis and ferroptosis, effectively inhibiting tumor growth and metastasis. |

| Compound H19 (Piperine derivative) | Not specified | Cancer cell lines | Not specified | Exhibits strong inhibitory activity and induces ferroptosis, which can be reversed by ferroptosis inhibitors. |

| Compound 26a | GPX4 inhibitor | Cancer cell lines | Not specified | Effectively inhibits GPX4 activity and induces ferroptosis, showing potential to inhibit tumor growth in mouse models. |

| MI-2, EX 527 (selisistat), AI-10-49 | Potential ferroptosis inducers | Two ferroptosis-sensitive liver cancer cell lines | Not specified | Identified in a compound screening as capable of inducing ferroptosis, with effects rescued by ferrostatin-1. |

| Talaroconvolutin A (TalaA) | Induces ROS elevation and alters expression of ferroptosis-related molecules (SLC7A11, ALOXE3, GSS, HMOX1) | Colorectal cancer (CRC) SW480 cells | Not specified | Triggers ferroptosis by accelerating lipid peroxidation. |

| Curcumin | Upregulates SLC1A5 and HO-1 | MDA-MB-453 and MCF-7 (Breast Cancer) | Not specified | Induces ferroptosis by increasing glutamine uptake, lipid ROS, and intracellular Fe2+. |

| Levistilide A (LA) | Activates Nrf2/HO-1 signaling pathway | Not specified | Not specified | Significantly enhances ROS-induced ferroptosis. |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of new ferroptosis activators. Below are methodologies for key in vitro assays.

This protocol is used to determine the cytotoxic effect of a potential ferroptosis inducer and to confirm that cell death is indeed due to ferroptosis by using specific inhibitors.

-

Materials:

-

Cultured cells (e.g., HT-1080, HepG2)

-

96-well plates

-

Cell culture medium

-

Ferroptosis inducer (test compound)

-

Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1, Deferoxamine)

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (ferroptosis inducer).

-

For rescue experiments, pre-treat cells with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) for 1-2 hours.

-

Add the test compound at various concentrations to the designated wells, including those pre-treated with the inhibitor.

-

Incubate the plate for a specified period (e.g., 24-48 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values. A reversal of cell death in the presence of a ferroptosis inhibitor is a key indicator.

-

A hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). This can be measured using fluorescent probes.

-

Materials:

-

Cultured cells

-

6- or 12-well plates

-

Test compound and inhibitors

-

Fluorescent lipid peroxidation probe (e.g., BODIPY™ 581/591 C11 or Liperfluo)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed cells in appropriate plates and treat with the test compound, with and without ferroptosis inhibitors, for the desired time.

-

At the end of the treatment, harvest the cells if using flow cytometry, or proceed with staining in the plate for microscopy.

-

Wash the cells with PBS.

-

Incubate the cells with the lipid peroxidation probe (e.g., BODIPY™ 581/591 C11 at 1-10 µM) for 30 minutes at 37°C, protected from light.

-

Wash the cells again with PBS to remove excess probe.

-

For flow cytometry, resuspend the cells in PBS and analyze immediately. The probe exhibits a shift from red to green fluorescence upon oxidation.

-

For fluorescence microscopy, add fresh medium or PBS and image the cells. An increase in green fluorescence indicates lipid peroxidation.

-

This assay indirectly measures the activity of GPX4, a key regulator of ferroptosis.

-

Materials:

-

Cell lysate from treated and untreated cells

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 2 mM EDTA)

-

NADPH solution

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR) solution

-

Hydroperoxide substrate (e.g., Cumene Hydroperoxide or Phosphatidylcholine hydroperoxide - PCOOH)

-

96-well UV-transparent plate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare cell lysates from cells treated with the test compound.

-

In a 96-well plate, add the assay buffer, cell lysate, NADPH, GSH, and GR to each well.

-

Incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes. The oxidation of NADPH by GR to replenish the GSH consumed by GPX4 leads to a decrease in absorbance.

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. The GPX4 activity is proportional to this rate.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in ferroptosis research.

Caption: Core signaling pathways regulating ferroptosis.

Caption: General workflow for in vitro screening of ferroptosis activators.

Caption: Key activators and inhibitors of the ferroptosis process.

References

- 1. Frontiers | Compounds targeting ferroptosis in breast cancer: progress and their therapeutic potential [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in Vitro Evaluation of CAPE Derivatives as Ferroptosis Inducers in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cell Death: A Technical Guide to Identifying Protein Targets of Ferroptosis-Inducing Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and it has emerged as a critical process in various pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[1] Unlike apoptosis, ferroptosis involves the accumulation of lipid reactive oxygen species (ROS) to lethal levels, leading to catastrophic membrane damage.[2] Small molecules that can induce or inhibit ferroptosis are powerful tools for both basic research and therapeutic development. Identifying the direct protein targets of these compounds is paramount to understanding their mechanisms of action, discovering new drug targets, and developing more selective and potent therapeutics.

This in-depth technical guide provides a comprehensive overview of the core methodologies used to identify the protein targets of ferroptosis-inducing small molecules. It offers detailed experimental protocols for key techniques, summarizes quantitative data for prominent ferroptosis inducers, and visualizes the complex signaling pathways and experimental workflows involved.

Core Methodologies for Target Identification

Several powerful techniques can be employed to deconvolute the protein targets of small molecules. These methods can be broadly categorized as affinity-based, stability-based, and genetics-based approaches.

Affinity Purification-Mass Spectrometry (AP-MS)

Principle: AP-MS is a cornerstone technique for identifying proteins that physically interact with a small molecule.[3] The method relies on immobilizing a "bait" small molecule onto a solid support (e.g., beads) to "fish" for interacting "prey" proteins from a cell lysate. The captured proteins are then eluted and identified using mass spectrometry.[4]

Detailed Experimental Protocol:

-

Probe Synthesis:

-

Synthesize an analog of the small molecule of interest containing a reactive handle (e.g., an alkyne or biotin tag) that is distal from its pharmacophore. It is crucial to verify that the modified probe retains its biological activity (i.e., the ability to induce ferroptosis).

-

-

Immobilization:

-

Covalently attach the tagged small molecule to an affinity matrix, such as NHS-activated sepharose beads or streptavidin-coated magnetic beads (if using a biotinylated probe).

-

-

Cell Culture and Lysis:

-

Culture the cells of interest (e.g., a cancer cell line sensitive to the small molecule) to approximately 80-90% confluency.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing 0.4% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[5]

-

Centrifuge the lysate at high speed (e.g., 18,000 x g) for 10-20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the small molecule-conjugated beads for 1-4 hours at 4°C with gentle rotation.

-

Control: In parallel, incubate lysate with beads conjugated to an inactive analog of the small molecule or with unconjugated beads to identify non-specific binders.

-

-

Washing:

-

Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free small molecule, by changing the pH, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins are typically separated by SDS-PAGE. The entire gel lane can be excised and cut into slices.

-

Perform in-gel digestion of the proteins with trypsin overnight.

-

Extract the resulting peptides from the gel slices.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.

-

-

Data Analysis:

-

Search the obtained MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.

-

Quantify the identified proteins using label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC, TMT).

-

Potential targets are proteins that are significantly enriched in the pulldown with the active small molecule compared to the control pulldowns.

-

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that assesses drug-target engagement in a cellular context. The principle is based on ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation. By measuring the amount of soluble protein remaining after heating, a shift in the protein's melting curve indicates direct binding.

Detailed Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Treat the cells with the small molecule of interest at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for a sufficient time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target engagement.

-

-

Thermal Challenge (Melt Curve):

-

Aliquot the treated cell suspensions into PCR tubes.

-

Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-8 minutes).

-

Immediately cool the tubes to 4°C.

-

-

Cell Lysis and Fractionation:

-